1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine
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Overview
Description
1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C5H6F2N4O2 and a molecular weight of 192.12 g/mol . This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyrazole ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine involves several steps, typically starting with the difluoromethylation of a suitable precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Coupling Reactions: The compound can undergo cross-coupling reactions with aryl halides in the presence of nickel or palladium catalysts to form difluoromethylarenes.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine can be compared with other difluoromethylated pyrazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole . While both compounds share the difluoromethyl group, the presence of the nitro group in this compound imparts unique reactivity and potential biological activity. Other similar compounds include 1-(difluoromethyl)-1H-pyrazol-3-yl derivatives, which are also used in agrochemical and pharmaceutical research .
Properties
Molecular Formula |
C5H6F2N4O2 |
---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
[2-(difluoromethyl)-5-nitropyrazol-3-yl]methanamine |
InChI |
InChI=1S/C5H6F2N4O2/c6-5(7)10-3(2-8)1-4(9-10)11(12)13/h1,5H,2,8H2 |
InChI Key |
QHDBCNZXQGBSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)CN |
Origin of Product |
United States |
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